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Compound of Interest

Compound Name:
2-Fluoro-3,6-

dimethoxybenzaldehyde

Cat. No.: B1599717 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The 2-
Fluoro-3,6-dimethoxybenzaldehyde molecule represents a highly functionalized and

synthetically versatile building block. Its unique substitution pattern—featuring an electron-

withdrawing fluorine atom and two electron-donating methoxy groups ortho and meta to a

reactive aldehyde—creates a nuanced electronic and steric environment. This guide provides a

comprehensive technical overview of its molecular properties, a proposed synthetic pathway,

its anticipated chemical reactivity, and its potential applications, offering field-proven insights for

professionals in drug discovery and fine chemical synthesis. The strategic placement of these

functional groups makes it a precursor for complex heterocyclic systems and novel molecular

entities where modulating properties like lipophilicity, metabolic stability, and receptor binding is

critical.[1][2]

Core Molecular and Physical Properties
Precise identification and characterization are fundamental to the successful application of any

chemical intermediate. The core properties of 2-Fluoro-3,6-dimethoxybenzaldehyde are

summarized below.
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Property Data Source

Molecular Formula C₉H₉FO₃ [3]

Monoisotopic Mass 184.05357 Da [3]

Average Molecular Weight 184.16 g/mol N/A

CAS Number 783342-33-6 N/A

IUPAC Name
2-fluoro-3,6-

dimethoxybenzaldehyde
[3]

SMILES
COC1=C(C(=C(C=C1)OC)F)C

=O
[3]

InChIKey
LNPHQRXMWZSAHH-

UHFFFAOYSA-N
[3]

Physical Appearance
Data not available in searched

sources
N/A

Melting Point
Data not available in searched

sources
N/A

Boiling Point
Data not available in searched

sources
N/A

Solubility
Data not available in searched

sources
N/A

Note: While experimental physical properties are not readily available in public literature, the

structural and mass data are well-defined.

Proposed Synthesis Pathway: Directed Ortho-
Metalation
While a specific published synthesis for 2-Fluoro-3,6-dimethoxybenzaldehyde is not widely

documented, a highly plausible and efficient route can be designed based on established

organometallic methodologies for substituted anisoles. The most logical approach involves a
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directed ortho-metalation (DoM) of a readily available starting material, 1-fluoro-2,5-

dimethoxybenzene, followed by formylation.

The methoxy group is a well-known directed metalation group (DMG), guiding the

deprotonation to an adjacent ortho position. In this case, the C3 methoxy group would direct

lithiation to the C2 position, which is further activated by the fluorine atom.

Step 1: Directed Ortho-Metalation

Step 2: Formylation

Step 3: Workup

1-fluoro-2,5-dimethoxybenzene

Lithium Diisopropylamide (LDA)
THF, -78 °C

Lithium aryl intermediate

N,N-Dimethylformamide (DMF)

Electrophilic quench

2-Fluoro-3,6-dimethoxybenzaldehyde

Aqueous Acid Workup

Click to download full resolution via product page
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Caption: Proposed synthesis workflow for 2-Fluoro-3,6-dimethoxybenzaldehyde.

Experimental Protocol (Hypothetical)
This protocol is a theoretical adaptation based on similar transformations.[4] Researchers

should perform small-scale trials to optimize conditions.

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere,

add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the flask.

Following this, add a solution of 1-fluoro-2,5-dimethoxybenzene in anhydrous THF dropwise

over 30 minutes, ensuring the internal temperature remains below -70 °C.

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the

lithiated intermediate.

Formylation: Slowly add anhydrous N,N-Dimethylformamide (DMF) to the reaction mixture. A

color change is typically observed. Continue stirring at -78 °C for an additional hour.

Quenching and Workup: Allow the reaction to slowly warm to 0 °C, then quench by the

careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric

acid.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or

diethyl ether (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. The crude product can then be

purified by column chromatography on silica gel or by recrystallization to yield the final

product.

Chemical Reactivity and Synthetic Utility
The utility of 2-Fluoro-3,6-dimethoxybenzaldehyde as a synthetic intermediate stems from

the predictable reactivity of its functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1599717?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-3-difluoro-6-methoxybenzaldehyde.htm
https://www.benchchem.com/product/b1599717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aldehyde Group: This is the primary reactive site, amenable to a wide range of

transformations including:

Reductive Amination: To form substituted benzylamines.

Wittig Reaction: To generate alkenes.

Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form

α,β-unsaturated systems, which are precursors to chalcones and other bioactive scaffolds.

[5]

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol.

Aromatic Ring: The substitution pattern dictates the regioselectivity of further electrophilic

aromatic substitution (EAS) reactions. The two electron-donating methoxy groups are strong

activating groups and ortho-, para-directors, while the fluorine is a deactivating but ortho-,

para-directing group. The combined electronic effects make the C5 position the most likely

site for subsequent electrophilic attack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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